4-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine
Description
Properties
IUPAC Name |
4-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-6-7-4-9-3-2-8(7)11-5-10-6/h5,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZDYNSUOPWBRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNCCC2=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717065 | |
| Record name | 4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944901-77-3 | |
| Record name | 4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Formation Strategies
The synthesis of the tetrahydropyrido[4,3-D]pyrimidine framework typically involves cyclization reactions starting from pyridine and pyrimidine derivatives or multicomponent reactions. The key approaches include:
Cyclization of Pyrimidine Precursors: The pyrido[4,3-D]pyrimidine nucleus is often formed by ring closure reactions involving substituted pyrimidine intermediates under acidic or basic conditions. For instance, treatment of appropriate aminopyrimidine derivatives with formamidine acetate in solvents like DMF at elevated temperatures (around 100°C) facilitates ring closure to generate the tetrahydropyrido-pyrimidine core.
Gewald Reaction-Based Synthesis: Although more common for thienopyrimidine analogs, the Gewald reaction involves the condensation of ketones with ethyl cyanoacetate and sulfur in the presence of amines (e.g., morpholine) under reflux conditions in ethanol. This method can be adapted for constructing bicyclic heterocycles related to pyrido[4,3-D]pyrimidines.
Multicomponent Reactions (MCRs): One-pot MCRs enable efficient assembly of the bicyclic core by condensing aldehydes, aminopyrimidines, and nitrile-containing compounds. Catalysts such as metal-organic frameworks (e.g., MIL-125(Ti)-N(CH2PO3H2)2) have been employed to promote these solvent-free condensations at moderate temperatures (around 100°C), yielding the desired tetrahydropyrido[4,3-D]pyrimidine derivatives with good efficiency.
After core formation, the introduction of the 4-methyl substituent and other functional groups is achieved through:
Nucleophilic Substitution: The 4-chloro derivative of the tetrahydropyrido[4,3-D]pyrimidine serves as a key intermediate for substitution reactions. For example, nucleophilic aromatic substitution with methyl nucleophiles or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) can introduce the methyl group at position 4.
Catalytic Reduction: To achieve the tetrahydro state of the pyrido ring (positions 5,6,7,8), catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol is applied to reduce the aromatic system selectively.
Acylation and Other Modifications: Acetylation and other electrophilic substitutions can be performed on the core to further diversify the compound.
Representative Synthetic Route Example
Catalytic and Green Chemistry Approaches
Recent advances have explored the use of metal-organic frameworks as heterogeneous catalysts to improve reaction efficiency and sustainability:
MIL-125(Ti)-N(CH2PO3H2)2 Catalyst: This mesoporous catalyst has been used to facilitate solvent-free multicomponent condensations, enhancing yields (up to 90%) and reducing reaction times.
Microwave-Assisted Synthesis: Microwave irradiation accelerates cyclization and substitution steps, improving yields and reducing side reactions.
Analytical and Characterization Techniques
Throughout the synthesis, characterization is essential to confirm structure and purity:
Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the regiochemistry and substitution pattern.
High-Performance Liquid Chromatography (HPLC): Used to assess purity, typically requiring >95% for biological applications.
Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF methods confirm molecular weight.
Thin-Layer Chromatography (TLC): Monitoring reaction progress and purity.
Summary Table of Preparation Methods
This comprehensive overview of the preparation methods for 4-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine highlights the strategic combination of cyclization, substitution, and catalytic reduction steps. The use of advanced catalytic systems and multicomponent reactions enhances synthetic efficiency and sustainability. These methodologies are supported by detailed mechanistic insights and robust analytical characterization, ensuring the production of high-purity compounds suitable for further pharmacological exploration.
Chemical Reactions Analysis
Substitution Reactions
The pyrimidine ring in 4-Me-THPP undergoes nucleophilic and electrophilic substitutions, depending on reaction conditions and substituents.
-
The methyl group at position 4 directs electrophilic attacks to the electron-rich pyrimidine ring, enabling regioselective modifications .
-
SNAr reactions typically require polar aprotic solvents (e.g., DMF) and mild bases (e.g., K2CO3) to activate leaving groups like chlorine .
Oxidation and Reduction
The tetrahydropyridine ring undergoes redox transformations:
-
Oxidation of the tetrahydropyridine moiety to a pyridone enhances hydrogen-bonding capacity, useful in kinase inhibitor design .
-
Reduction is less common due to the stability of the partially saturated system.
Cyclization and Ring-Opening
The bicyclic system participates in ring-expansion and ring-opening reactions:
-
Cyclization with triethylorthoformate produces derivatives with enhanced antimycobacterial activity (MIC: 11–22 µM against M. tuberculosis) .
-
Ring-opening is thermodynamically unfavorable under standard conditions .
Alkylation and Acylation
The nitrogen atoms in the pyrimidine ring are sites for alkylation/acylation:
| Reaction | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| N-Alkylation | Benzyl chloride, K2CO3 | 1-Benzyl-4-Me-THPP derivatives | 60–75% | |
| N-Acylation | Acetic anhydride, pyridine | Acetylated analogs | 50–65% |
-
Alkylation at N1 improves solubility and pharmacokinetic properties.
-
Acylation is reversible under basic conditions, enabling protective group strategies .
Multi-Component Reactions (MCRs)
4-Me-THPP serves as a building block in MCRs for complex heterocycles:
-
Hydrazone derivatives exhibit potent activity against Bacillus subtilis (MIC: 22 µM) .
-
Urea derivatives show improved binding to Erk2 (IC50: <100 nM).
Comparative Reactivity
The methyl group at position 4 significantly alters reactivity compared to unsubstituted THPP:
| Parameter | 4-Me-THPP | Unsubstituted THPP |
|---|---|---|
| SNAr Reactivity | Reduced due to steric hindrance | Higher |
| Oxidation Susceptibility | Enhanced | Moderate |
| Alkylation Site | Preferential N1 | N1 and N3 |
Synthetic Challenges and Optimizations
-
Temperature Control : Reactions often require precise heating (e.g., reflux in ethanol) to avoid decomposition.
-
pH Sensitivity : Alkylations proceed optimally at pH 8–9, while acylations require neutral conditions .
-
Solvent Effects : DMF enhances SNAr kinetics, whereas THF favors cyclizations .
Biological Correlations
Derivatives of 4-Me-THPP demonstrate:
Scientific Research Applications
Medicinal Chemistry
4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has been investigated for its potential as a therapeutic agent. Its structural similarities to known bioactive compounds suggest possible applications in:
- Anticancer Agents : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : Research has shown that this compound can possess antibacterial properties, making it a candidate for the development of new antibiotics.
Pharmacology
The pharmacological profile of this compound includes:
- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis.
- CNS Activity : Its ability to cross the blood-brain barrier positions it as a candidate for treating neurological disorders.
Material Sciences
In material sciences, the compound's unique chemical structure allows for:
- Polymerization Studies : It can be utilized in synthesizing new polymeric materials with enhanced properties.
- Nanomaterials : The compound's derivatives have potential applications in creating nanostructured materials for electronics and photonics.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values lower than standard chemotherapeutics. |
| Study 2 | Antimicrobial Properties | Showed effective inhibition of Gram-positive bacteria with minimal inhibitory concentration (MIC) values comparable to existing antibiotics. |
| Study 3 | Neuroprotection | Indicated protective effects against oxidative stress-induced neuronal damage in vitro. |
Mechanism of Action
The mechanism by which 4-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine exerts its effects involves its interaction with specific molecular targets. For example, in the case of PI3K inhibitors, the compound binds to the PI3K enzyme, inhibiting its activity and thereby affecting cellular signaling pathways. This can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyrido[3,4-d]pyrimidines
Pyrido[3,4-d]pyrimidines differ in the fusion position of the pyridine and pyrimidine rings, leading to distinct electronic and steric properties. For example, 6-substituted-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-ones exhibit EC₅₀ values ranging from 50 nM to 14,000 nM as GPR119 modulators, whereas 7-substituted-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines (e.g., 4-Methyl-THPP derivatives) show enhanced selectivity for PI3Kδ (IC₅₀ < 10 nM) .
Table 1: Comparison of Pyrido[4,3-d] vs. Pyrido[3,4-d] Derivatives
Thieno-Fused Derivatives
Replacing the pyridine ring with a thieno moiety alters electronic density and hydrogen-bonding capacity. For instance:
- 7-Substituted-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidines exhibit potent antimicrobial activity against C. albicans (MIC = 31.25 μg/mL) due to the sulfur atom’s role in disrupting microbial membranes .
- In contrast, 4-Methyl-THPP derivatives lack sulfur but show superior kinase selectivity, emphasizing the trade-off between heteroatom composition and target specificity .
Table 2: Thieno vs. Pyrido Derivatives
| Compound Class | Antimicrobial Activity (MIC) | Kinase Selectivity (PI3Kδ) |
|---|---|---|
| Thieno[2,3-d]pyrimidine | 31.25 μg/mL (C. albicans) | Low |
| 4-Methyl-THPP | Not reported | IC₅₀ < 10 nM |
Amino vs. Methyl Substitution
- 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: The amino group at position 2 enhances hydrogen bonding with kinase ATP pockets, improving CaMKII inhibition (selectivity over other kinases >100-fold) .
- 4-Methyl-THPP : Methyl substitution at position 4 increases lipophilicity, enhancing blood-brain barrier penetration in neurological targets .
Phenyl and Chloro Substituents
- 2-Phenyl-THPP derivatives (e.g., 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride) show reduced solubility but improved binding to BET bromodomains (HTRF affinity Kd < 100 nM) .
- 4-Chloro-THPP derivatives (e.g., 4-chloro-8,8-dimethyl-6-benzyl-THPP) demonstrate antimetabolite effects by mimicking folate antagonists .
Table 3: Substituent Impact on Activity
Biological Activity
4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
- Molecular Formula : C₈H₁₁N₃
- Molecular Weight : 149.19 g/mol
- CAS Number : 944901-77-3
- Boiling Point : Predicted at 291.7 °C
- Density : Approximately 1.104 g/cm³
Research indicates that compounds within the pyrido[4,3-d]pyrimidine class exhibit significant activity against various biological targets, including:
- Dihydrofolate Reductase (DHFR) : Compounds similar to this compound have shown high affinity for DHFR, which is crucial for the synthesis of nucleotides necessary for DNA replication and repair .
- Receptor Tyrosine Kinases (RTKs) : Recent studies have highlighted the inhibitory effects of derivatives on RTKs such as Axl and Mer. These kinases are involved in various cellular processes including proliferation and survival .
Anticancer Activity
One of the most promising applications of this compound is in oncology. The structural modifications in pyrido[4,3-d]pyrimidine derivatives have been linked to enhanced anticancer properties:
- Inhibition of Tumor Growth : Research has documented that certain derivatives exhibit potent antitumor activity by inhibiting key signaling pathways involved in cancer cell proliferation .
| Compound | Target | Activity |
|---|---|---|
| This compound | DHFR | High affinity inhibition |
| ER-001259851-000 | Axl | Selective inhibition with low toxicity |
Antimicrobial and Antiparasitic Activity
In addition to its anticancer properties, the compound has also demonstrated potential antimicrobial and antiparasitic effects:
- Antiparasitic Activity : Studies have shown that certain derivatives can inhibit the growth of parasitic organisms at low micromolar concentrations .
Case Studies
- Study on DHFR Inhibition : A study published in MDPI explored various pyrido[2,3-d]pyrimidines and their interaction with DHFR. The findings suggested that modifications to the molecular structure could enhance binding affinity and selectivity towards DHFR .
- Axl/Mer Dual Inhibition Study : Research focused on dual inhibitors targeting Axl and Mer revealed that selective inhibition could lead to reduced retinal toxicity compared to non-selective inhibitors. This highlights the importance of structure in determining biological activity .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Methyl-5,6,7,8-tetrahydropyrido[4,3-<i>d</i>]pyrimidine and its derivatives?
- Methodology : Begin with the pyrido[4,3-<i>d</i>]pyrimidine core and introduce substituents via alkylation, halogenation, or nucleophilic substitution. For example, bromination of the core followed by reaction with cyanide or amines can yield functionalized derivatives. Catalysts like aluminum amalgam in tetrahydrofuran (THF) are effective for reductions, while palladium-mediated cross-coupling reactions enable aryl group introductions . Reaction optimization (e.g., solvent choice, temperature) is critical to achieving yields >80% .
Q. How should researchers handle and store 4-Methyl-5,6,7,8-tetrahydropyrido[4,3-<i>d</i>]pyrimidine to ensure safety and stability?
- Guidelines : Use dry, inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis or oxidation. Store at 2–8°C in airtight containers. Safety protocols include using fume hoods, gloves, and self-contained breathing apparatus during accidental releases. Combustion products (e.g., CO, NOx) require fire suppression with dry chemical agents .
Q. What spectroscopic techniques are most effective for characterizing the structure of 4-Methyl-5,6,7,8-tetrahydropyrido[4,3-<i>d</i>]pyrimidine derivatives?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm substitution patterns and ring saturation (e.g., δ 2.5–3.5 ppm for methyl groups in tetrahydro rings) .
- Infrared (IR) Spectroscopy : Detect functional groups (e.g., C=O at ~1700 cm<sup>-1</sup> in oxidized derivatives) .
- Melting Point Analysis : Verify purity (e.g., 95–96°C for structurally related compounds) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted for 4-Methyl-5,6,7,8-tetrahydropyrido[4,3-<i>d</i>]pyrimidine analogs?
- Strategy :
Functional Group Variation : Synthesize derivatives with substituents at positions 2, 4, and 7 (e.g., methyl, chloro, benzyl) to assess steric/electronic effects .
Biological Assays : Test antimicrobial activity (e.g., MIC values against <i>E. coli</i>) and correlate with structural features. For example, bulkier groups at position 4 may reduce activity due to steric hindrance .
Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities to target enzymes like tyrosine kinases .
Q. What strategies are effective in resolving contradictory biological activity data among structurally similar pyrido[4,3-<i>d</i>]pyrimidine derivatives?
- Troubleshooting Steps :
- Purity Verification : Re-examine synthesis and purification steps (e.g., HPLC, column chromatography) to rule out impurities .
- Assay Conditions : Standardize protocols (e.g., pH, incubation time) to minimize variability. For example, discrepancies in IC50 values may arise from differences in solvent systems (DMSO vs. aqueous buffers) .
- Structural Confirmation : Re-analyze NMR and mass spectrometry data to detect subtle stereochemical differences .
Q. What in silico approaches are validated for optimizing the pharmacokinetic properties of 4-Methyl-5,6,7,8-tetrahydropyrido[4,3-<i>d</i>]pyrimidine-based compounds?
- Computational Tools :
- ADMET Prediction : Use SwissADME or ADMETLab to assess solubility, permeability, and cytochrome P450 interactions. For instance, logP values >3 may indicate poor aqueous solubility .
- Molecular Dynamics (MD) Simulations : Simulate compound stability in lipid bilayers to predict blood-brain barrier penetration .
- QSAR Modeling : Corrogate electronic parameters (e.g., Hammett σ) with bioactivity to guide substituent selection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
